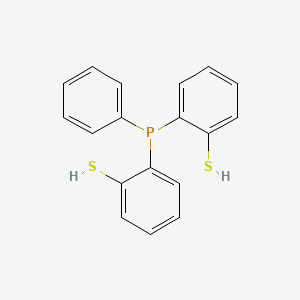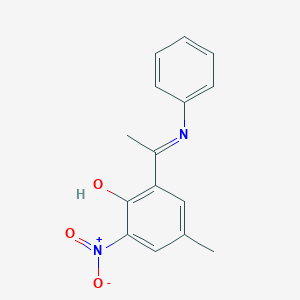
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes an anilino group, a nitro group, and a cyclohexadienone core
Vorbereitungsmethoden
The synthesis of 6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of aniline with a suitable precursor under specific conditions. One common method involves the condensation of aniline with a cyclohexadienone derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: Another compound with an anilino group and a similar core structure.
8-Anilinonaphthalene-1-sulfonic acid: A compound used as a fluorescent probe in biological studies.
Eigenschaften
CAS-Nummer |
112932-55-5 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-methyl-2-(C-methyl-N-phenylcarbonimidoyl)-6-nitrophenol |
InChI |
InChI=1S/C15H14N2O3/c1-10-8-13(15(18)14(9-10)17(19)20)11(2)16-12-6-4-3-5-7-12/h3-9,18H,1-2H3 |
InChI-Schlüssel |
IIEXCJFJWPFZFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14310872.png)
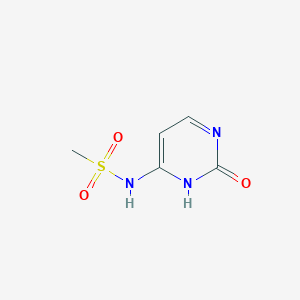
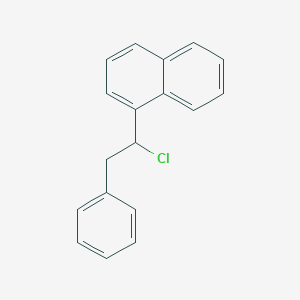
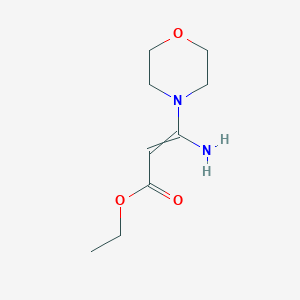
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
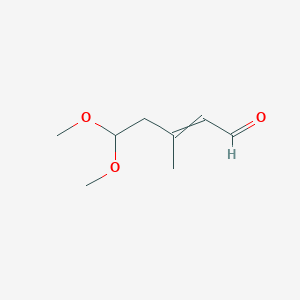
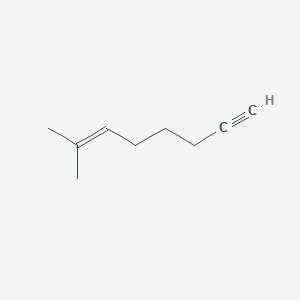
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
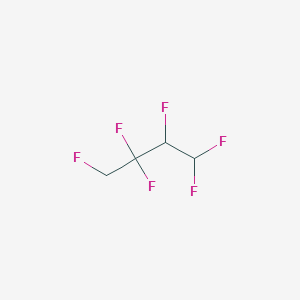
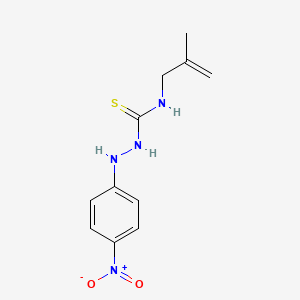
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
